![molecular formula C17H14N2S B12956607 2-(4-Phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12956607.png)
2-(4-Phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yl)-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring fused together. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5,6-dihydroimidazo[2,1-b]thiazole typically involves the condensation of appropriate thioamides with 1,4-dibromo-2,3-butanedione under reflux conditions in ethanol . Another method includes the cyclization of active methylene isocyanides with methyl carbodithioates .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can also be employed to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-5,6-dihydroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-5,6-dihydroimidazo[2,1-b]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-5,6-dihydroimidazo[2,1-b]thiazole involves its interaction with various molecular targets, including enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler heterocyclic compound with a sulfur and nitrogen atom in a five-membered ring.
Bisthiazole: Contains two thiazole rings and exhibits similar biological activities.
Pyrrolo[2,1-b]thiazole: Another fused heterocyclic compound with a pyrrole and thiazole ring.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-5,6-dihydroimidazo[2,1-b]thiazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse biological activities and potential as a lead compound in drug discovery .
Properties
Molecular Formula |
C17H14N2S |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C17H14N2S/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-19-11-10-18-17(19)20-16/h1-9,12H,10-11H2 |
InChI Key |
PRAINSWTJUJHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(SC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.